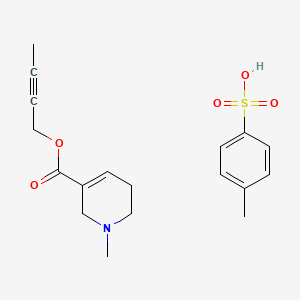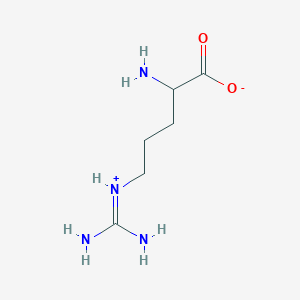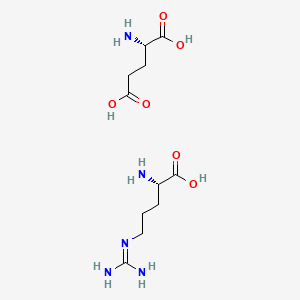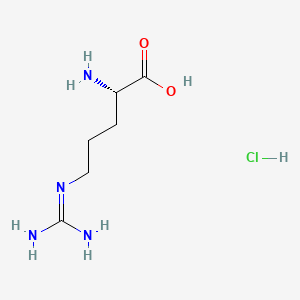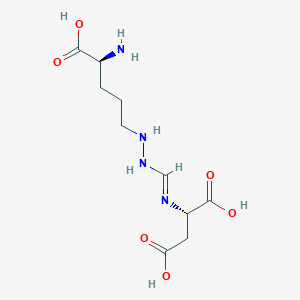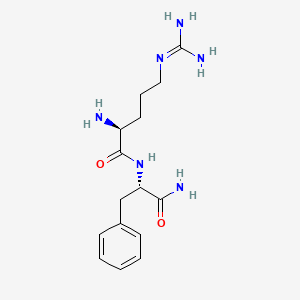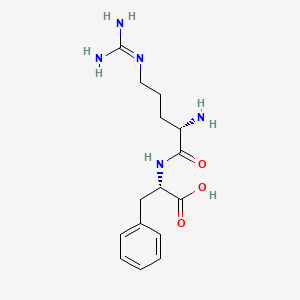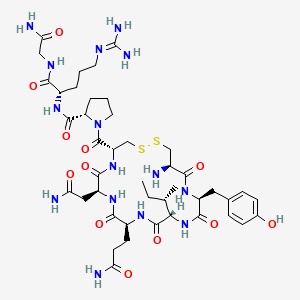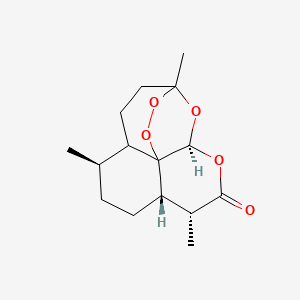
Avatrombopag
Vue d'ensemble
Description
Avatrombopag, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It is an orally administered drug that mimics the natural compound (thrombopoietin) responsible for stimulating the production of platelets, an essential component of the clotting process that prevents excessive bleeding .
Synthesis Analysis
The key steps for the synthesis of this compound involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . This compound is produced by hydrolysis of an ester produced from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine .Molecular Structure Analysis
This compound has a molecular formula of C29H34Cl2N6O3S2 and a molecular weight of 649.65 . It is > 96% bound to human plasma proteins according to in vitro data .Chemical Reactions Analysis
This compound is an orally administered, nonpeptide thrombopoietin receptor agonist (TPO-RA) that mimics the biological activities of TPO . It is associated with a significantly greater platelet response than placebo in patients with chronic ITP .Physical And Chemical Properties Analysis
This compound has a molecular weight of 649.65 and is soluble in DMSO . It is available as a 20-mg tablet administered orally .Applications De Recherche Scientifique
Traitement de la Thrombopénie Immunitaire (ITP)
Avatrombopag a été confirmé pour obtenir une réponse plaquettaire pour l'ITP chronique dans des essais cliniques . Il n'a pas d'hépatotoxicité contrairement à l'eltrombopag ou à l'hetrombopag . Dans une pratique clinique réelle, il a été constaté qu'une réponse plaquettaire était obtenue chez 88% des patients et une réponse plaquettaire complète a été observée chez 70% des patients après l'utilisation de l'this compound .
Traitement de la Thrombopénie avec TPO ou TPORA Inefficace
Une étude clinique exploratoire prospective à bras unique a été conçue pour évaluer l'efficacité et la sécurité de l'this compound dans le traitement de la thrombocytopénie avec TPO ou TPORA inefficace . Après 4 semaines de traitement, 17 patients ont montré une réponse au médicament .
Traitement de l'Hépatite B
L'this compound a été choisi pour les patients atteints d'hépatite B active . Il s'est avéré efficace chez ces patients .
Traitement de l'Insuffisance Hépatique
Les patients présentant une insuffisance hépatique avant l'utilisation de TPO-RA ont été traités avec this compound . Il s'est avéré efficace chez ces patients .
Traitement de l'Hépatite Auto-Immune
L'this compound a été choisi pour un patient atteint d'hépatite auto-immune . Il s'est avéré efficace chez ce patient .
Traitement de la Lésion Hépatique après l'utilisation d'Eltrombopag
Les patients présentant une lésion hépatique après l'utilisation d'eltrombopag ont été traités avec this compound . Il s'est avéré efficace chez ces patients .
Traitement de la Myélofibrose après l'utilisation d'Eltrombopag
Un patient atteint de myélofibrose après l'utilisation d'eltrombopag a été traité avec this compound . Il s'est avéré efficace chez ce patient .
Traitement de la Thrombopénie Induite par la Chimiothérapie (CIT)
Les patients atteints de thrombocytopénie induite par la chimiothérapie (CIT) ont été traités avec this compound . Il s'est avéré efficace chez ces patients .
En conclusion, l'this compound présente plusieurs avantages, tels que la prise orale, l'absence d'hépatotoxicité, une bonne sécurité et une élévation rapide des plaquettes . Il s'est avéré efficace dans diverses affections, en particulier celles liées aux troubles plaquettaires .
In Vivo
In vivo studies of avatrombopag have been conducted in both animal and human models. In animal models, this compound has been shown to increase platelet counts in a dose-dependent manner. In human studies, this compound has been shown to be effective in increasing platelet counts in patients with chronic liver disease.
In Vitro
In vitro studies of avatrombopag have been conducted using cell culture systems. These studies have shown that this compound binds to the this compound receptor and stimulates the production of platelets in a dose-dependent manner.
Mécanisme D'action
Target of Action
Avatrombopag primarily targets the thrombopoietin receptor (TPOR; MPL) . This receptor plays a crucial role in the proliferation and differentiation of megakaryocytes, the cells responsible for the production of platelets .
Mode of Action
As a thrombopoietin receptor agonist, this compound mimics the action of thrombopoietin, the primary regulator of platelet production . By binding to and stimulating the TPOR, this compound promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This results in an increased production of platelets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thrombopoietin signaling pathway. By acting as an agonist at the TPOR, this compound stimulates the signaling cascade that leads to the production of platelets. The downstream effects include an increase in the number of circulating platelets, without increasing platelet activation .
Pharmacokinetics
This compound is orally bioavailable and is absorbed slowly with a short lag time of 0.5-0.75 hours . It reaches maximum plasma concentration after 6-8 hours . Steady state is achieved by day 5 in multiple-dose studies . The exposure to this compound increases proportionally to the dose up to 80 mg . It is mainly metabolized by cytochrome P450 enzymes and excreted in feces .
Result of Action
The primary result of this compound’s action is an increase in platelet count . This is particularly beneficial for patients with conditions such as chronic liver disease and chronic immune thrombocytopenia, where thrombocytopenia (low platelet count) is a common complication . By increasing platelet counts, this compound can reduce the need for platelet transfusions before surgical procedures .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients with a history of liver disease may respond differently to the drug . Furthermore, the drug’s action can be affected by other treatments the patient is receiving. For example, in a real-world clinical practice study, nearly half of the patients were able to discontinue more than one concomitant medication after this compound treatment .
Activité Biologique
Avatrombopag has been shown to be a potent agonist of the this compound receptor. In vitro studies have shown that this compound binds to the this compound receptor with high affinity and stimulates the production of platelets in a dose-dependent manner.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound stimulates the production of platelets, as well as the production of other proteins involved in the coagulation cascade. In addition, it has been shown to increase the expression of cytokines and adhesion molecules, which are important for the proper functioning of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of avatrombopag in laboratory experiments has several advantages. This compound is a small molecule, which makes it relatively easy to synthesize and manipulate in the laboratory. In addition, it has a high affinity for the this compound receptor and is able to stimulate the production of platelets in a dose-dependent manner. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not possible to use this compound to study the effects of this compound receptor activation in vivo, as it is rapidly metabolized in the body.
Orientations Futures
The use of avatrombopag in clinical practice is still in its early stages, and there are a number of potential future directions for research. These include further studies of its safety and efficacy in different patient populations, as well as the development of new formulations and delivery systems. In addition, further research is needed to understand the mechanism of action of this compound and to explore its potential use in other conditions, such as immune thrombocytopenia and chemotherapy-induced thrombocytopenia. Finally, research is needed to explore the potential use of this compound in combination with other drugs, such as anticoagulants and platelet aggregation inhibitors, to improve its efficacy and safety.
Propriétés
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJKCQENFPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205667 | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
570406-98-3 | |
| Record name | Avatrombopag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avatrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



